molecular formula C6H13BO4 B6597375 (5-methoxy-5-oxopentyl)boronic acid CAS No. 375391-78-9

(5-methoxy-5-oxopentyl)boronic acid

Cat. No.: B6597375
CAS No.: 375391-78-9
M. Wt: 159.98 g/mol
InChI Key: SJKFVNJKPKFQMK-UHFFFAOYSA-N
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Description

(5-methoxy-5-oxopentyl)boronic acid is an organoboron compound with the molecular formula C6H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-5-oxopentyl)boronic acid typically involves the reaction of 5-methoxy-5-oxopentyl bromide with a boronic acid reagent. One common method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium carbonate as a base, and silver(I) oxide in tetrahydrofuran at 80°C for 8 hours . Another method involves the use of sodium periodate and ammonium acetate in water and acetone at room temperature for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-5-oxopentyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Sodium periodate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boronic esters, while substitution reactions can produce various substituted boronic acids.

Scientific Research Applications

(5-methoxy-5-oxopentyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-methoxy-5-oxopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can interact with hydroxyl groups on target molecules. The compound’s molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a methoxy-oxopentyl group.

    Methylboronic acid: A simpler boronic acid with a methyl group.

    Vinylboronic acid: Contains a vinyl group, making it useful in different types of coupling reactions.

Uniqueness

(5-methoxy-5-oxopentyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and potential applications compared to other boronic acids. Its methoxy and oxopentyl groups offer additional sites for chemical modification and interaction with target molecules.

Properties

IUPAC Name

(5-methoxy-5-oxopentyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO4/c1-11-6(8)4-2-3-5-7(9)10/h9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKFVNJKPKFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573977
Record name (5-Methoxy-5-oxopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375391-78-9
Record name (5-Methoxy-5-oxopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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